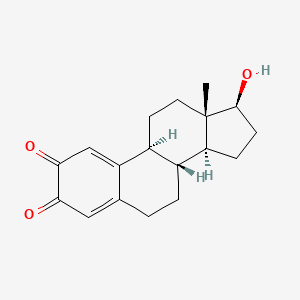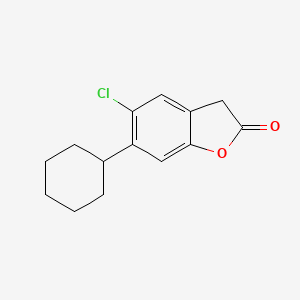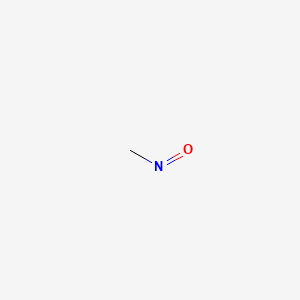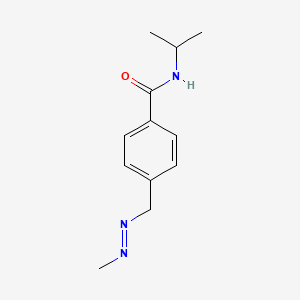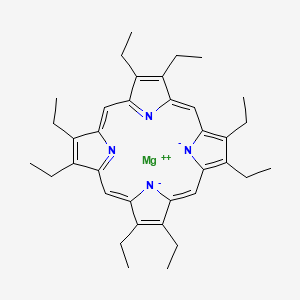
MgOEP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MgOEP, also known as magnesium oxide nanoparticles, has gained increasing attention in scientific research due to its unique properties and potential applications in various fields. This compound is a type of inorganic nanoparticle that has a high surface area to volume ratio, which makes it an attractive material for use in catalysis, drug delivery, and biomedical applications.
Mecanismo De Acción
The mechanism of action of MgOEP is not fully understood, but it is believed to involve the interaction between the this compound and biological molecules, such as proteins and enzymes. This compound has a high surface area to volume ratio, which allows it to interact with biological molecules and affect their function. This compound has been shown to inhibit the activity of enzymes involved in various metabolic pathways, which may contribute to its antibacterial and anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antibacterial and anticancer properties. This compound has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MgOEP in lab experiments include its high surface area to volume ratio, which allows for increased interaction with biological molecules, and its potential applications in various fields, including catalysis, drug delivery, and biomedical applications. The limitations of using this compound in lab experiments include the potential toxicity of the nanoparticles and the need for further research to fully understand their mechanism of action.
Direcciones Futuras
There are several future directions for the research of MgOEP, including the development of new synthesis methods, the investigation of their potential applications in catalysis, drug delivery, and biomedical applications, and the study of their mechanism of action. Further research is needed to fully understand the potential of this compound and to develop safe and effective applications for their use.
Métodos De Síntesis
The synthesis of MgOEP involves the use of a variety of methods, including precipitation, sol-gel, and hydrothermal methods. The most commonly used method for synthesizing this compound is the precipitation method, which involves mixing a this compound salt with a base to produce the this compound oxide nanoparticles. The sol-gel method involves the use of a precursor solution that is mixed with a solvent to produce a gel, which is then dried and calcined to produce the this compound. The hydrothermal method involves the use of high-pressure and high-temperature conditions to produce the this compound.
Aplicaciones Científicas De Investigación
MgOEP has potential applications in various fields, including catalysis, drug delivery, and biomedical applications. In catalysis, this compound has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of organic compounds and the reduction of pollutants. In drug delivery, this compound has been shown to have a high loading capacity for drugs and can be used to deliver drugs to specific target sites in the body. In biomedical applications, this compound has been shown to have antibacterial and anticancer properties and can be used as a potential therapeutic agent.
Propiedades
IUPAC Name |
magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQTHMQVIWHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44MgN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20910-35-4 |
Source


|
| Record name | Magnesium octaethylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
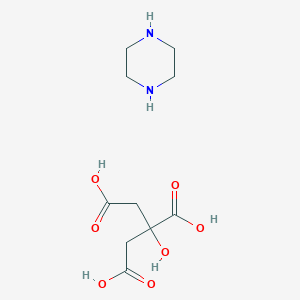
![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)
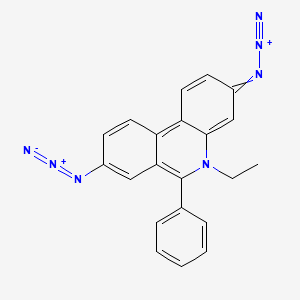




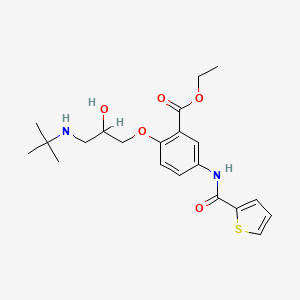
![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)
